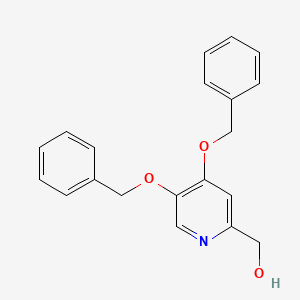

(4,5-bis(benzyloxy)pyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

112334-43-7 |

|---|---|

Molecular Formula |

C20H19NO3 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

[4,5-bis(phenylmethoxy)pyridin-2-yl]methanol |

InChI |

InChI=1S/C20H19NO3/c22-13-18-11-19(23-14-16-7-3-1-4-8-16)20(12-21-18)24-15-17-9-5-2-6-10-17/h1-12,22H,13-15H2 |

InChI Key |

NNEDRWCGFQMNLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC(=C2)CO)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Bis Benzyloxy Pyridin 2 Yl Methanol and Analogous Pyridine Derivatives

Construction of the Pyridine (B92270) Core

The formation of the pyridine ring is a foundational aspect of synthetic organic chemistry, with numerous methods developed for its construction. These strategies often rely on the condensation of carbonyl compounds with a nitrogen source, such as ammonia (B1221849).

General Cyclization and Condensation Strategies for Pyridine Ring Formation

The most fundamental approaches to pyridine synthesis involve the condensation of aldehydes, ketones, or dicarbonyl compounds with ammonia or its derivatives. These reactions build the pyridine ring through a sequence of C-C and C-N bond formations, typically culminating in a cyclization and subsequent aromatization step.

One prevalent strategy is the condensation of 1,5-dicarbonyl compounds with ammonia. The initial reaction forms a dihydropyridine (B1217469) intermediate, which must be oxidized to yield the aromatic pyridine ring. Common oxidizing agents include nitric acid, manganese dioxide, or even air. To circumvent the need for a separate oxidation step, hydroxylamine (B1172632) can be used in place of ammonia, leading to an intermediate that dehydrates to the pyridine.

Multicomponent reactions (MCRs) offer an efficient route to highly functionalized pyridines by combining three or more simple starting materials in a single pot. These reactions often proceed through a cascade of Michael additions, aldol-type condensations, and cyclization/elimination steps to assemble the pyridine core.

Specific Named Syntheses Applicable to Pyridine Architectures

Several named reactions provide reliable and versatile methods for constructing substituted pyridine rings. These have become cornerstones in heterocyclic synthesis.

Chichibabin Pyridine Synthesis : This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. clockss.org It is a versatile reaction that can be performed in the gas phase at high temperatures over a solid catalyst like alumina (B75360) or silica (B1680970). clockss.orgresearchgate.net For instance, the reaction of acetaldehyde (B116499) and formaldehyde (B43269) with ammonia can produce pyridine and various methylpyridines. researchgate.net The mechanism is complex, involving a series of aldol (B89426) condensations, Michael additions, and imine formations, ultimately leading to a dihydropyridine which aromatizes. clockss.org

Bonnemann Cyclization : This reaction provides a distinct route to pyridines through the [2+2+2] cycloaddition of a nitrile with two molecules of an alkyne. nih.gov The process is typically catalyzed by a cobalt complex, such as CpCo(cod). youtube.comrsc.org This method is particularly useful for constructing pyridines with specific substitution patterns that might be difficult to achieve through condensation chemistry. nih.gov

Kröhnke Pyridine Synthesis : A highly reliable method for preparing polysubstituted pyridines, the Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium (B1175870) acetate (B1210297). abertay.ac.ukorganic-chemistry.org The reaction proceeds via a Michael addition, followed by cyclization and elimination of pyridine to form the new, more substituted pyridine ring. abertay.ac.uk This method is known for its high degree of functional group tolerance. organic-chemistry.org

Gattermann-Skita Synthesis : This less common method involves the reaction of a malonate ester with dichloromethylamine (B1213824) in the presence of a base. nih.gov It provides a direct route to pyridine derivatives with specific functionalities derived from the malonate starting material.

| Named Reaction | Key Reactants | Catalyst/Conditions | Product Type |

| Chichibabin Synthesis | Aldehydes/Ketones + Ammonia | High temp, Al₂O₃/SiO₂ catalyst | Substituted Pyridines |

| Bonnemann Cyclization | 1 equivalent Nitrile + 2 equivalents Alkyne | Cobalt complex (e.g., CpCo(cod)) | Substituted Pyridines |

| Kröhnke Synthesis | α-Pyridinium methyl ketone + α,β-Unsaturated carbonyl + Ammonium acetate | Base | Highly functionalized Pyridines |

| Gattermann-Skita Synthesis | Malonate ester + Dichloromethylamine | Base | Substituted Pyridines |

Introduction and Modification of Benzyloxy Functionalities

Once the pyridine core is established, the introduction of the 4,5-bis(benzyloxy) groups is a critical step. This is typically achieved by protecting precursor hydroxyl groups.

Benzylation Procedures for Hydroxyl Protection and Functionalization

The benzyl (B1604629) group is a widely used protecting group for hydroxyls due to its stability under a range of conditions and its relatively straightforward removal by catalytic hydrogenolysis.

The most common method for introducing a benzyl ether is the Williamson ether synthesis . This reaction involves the deprotonation of a hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with benzyl bromide or benzyl chloride. nih.govacs.org For substrates with multiple hydroxyl groups, such as a dihydroxypyridine precursor, careful control of stoichiometry or the use of milder conditions (e.g., silver(I) oxide, Ag₂O, as the base) can allow for selective monobenzylation. nih.gov

Alternative benzylation reagents have been developed to avoid the strongly basic conditions of the Williamson synthesis. Benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. nih.gov More recently, neutral reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT) have been shown to effectively benzylate alcohols under mild thermal conditions, offering compatibility with base-sensitive functional groups. pw.edu.pl

Nucleophilic Substitution Reactions for Benzyloxy Group Incorporation

An alternative strategy for introducing a benzyloxy group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr). This approach is viable if the pyridine ring is substituted with a good leaving group (e.g., a halide like Cl or Br) at the desired position and is sufficiently activated towards nucleophilic attack.

In the pyridine system, the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) are electron-deficient and thus susceptible to nucleophilic attack. asianpubs.orggoogle.com The reaction of a 4- or 5-halopyridine derivative with sodium benzoxide (the sodium salt of benzyl alcohol) can displace the halide to form the corresponding benzyloxy-substituted pyridine. The reaction proceeds through a high-energy Meisenheimer-type intermediate, and its success depends on the electronic nature of the pyridine ring and the reaction conditions. asianpubs.org

Wittig Rearrangement Strategies Applied to Benzyloxy-substituted Aromatics

The abertay.ac.ukacs.org-Wittig rearrangement is an anionic rearrangement of an ether that can be applied to benzyloxy-substituted aromatic systems. The reaction is initiated by deprotonation of the benzylic carbon adjacent to the ether oxygen using a strong base, such as an organolithium reagent (e.g., n-butyllithium). youtube.comabertay.ac.uk This generates a carbanion which then undergoes a 1,2-migration of the attached pyridine ring from the oxygen to the adjacent carbanionic carbon, resulting in a pyridyl-substituted methanol (B129727) derivative. clockss.org

2-Benzyloxypyridines are known to readily undergo this rearrangement. abertay.ac.uk The presence of activating groups on the pyridine or aromatic ring can facilitate the rearrangement under milder conditions. youtube.com While the abertay.ac.ukacs.org-rearrangement is the primary pathway, a competing nih.govacs.org-Wittig rearrangement can sometimes occur, especially with allylic ethers, proceeding through a concerted, six-electron cyclic transition state. ekb.eg This rearrangement is a powerful tool for C-C bond formation but must be considered carefully in the context of the desired molecular architecture.

Formation and Transformation of the Hydroxymethyl Substituent

The introduction and subsequent manipulation of the hydroxymethyl group at the 2-position of the pyridine ring are pivotal steps in the synthesis of (4,5-bis(benzyloxy)pyridin-2-yl)methanol and its analogues.

Reduction of Carbonyl Precursors to Primary Alcohols

A common and effective method for generating the 2-hydroxymethylpyridine moiety is through the reduction of a corresponding carbonyl precursor, such as an ester or an aldehyde. The likely precursor for this compound is benzyl 4,5-bis(benzyloxy)pyridine-2-carboxylate. The reduction of such an ester to a primary alcohol is a standard transformation in organic synthesis.

Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this purpose. The reaction involves the nucleophilic attack of a hydride ion from the reducing agent on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group and a second hydride attack on the intermediate aldehyde, which is then quenched to yield the primary alcohol.

Table 1: Reduction of Pyridine-2-Carboxylate Precursors

| Precursor | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Benzyl 4,5-bis(benzyloxy)pyridine-2-carboxylate | LiAlH4 | Anhydrous Ether or THF | This compound |

| Methyl 2-pyridinecarboxylate | LiAlH4 | Anhydrous Ether | (Pyridin-2-yl)methanol |

It is important to note that while LiAlH4 is a very effective reducing agent for esters, its high reactivity necessitates anhydrous reaction conditions and careful handling. Alternative, milder reducing agents can sometimes be used, particularly if other sensitive functional groups are present in the molecule.

Reactions Involving Aldehyde Intermediates for Hydroxymethyl Introduction

Aldehydes serve as versatile intermediates in the synthesis of hydroxymethylpyridines. The hydroxymethyl group can be introduced by the reduction of a pyridine-2-carboxaldehyde. This reduction can be achieved using a variety of reducing agents, from complex metal hydrides like sodium borohydride (B1222165) (NaBH4) to catalytic hydrogenation.

Furthermore, aldehydes can participate in condensation reactions to build up the pyridine ring itself, with the aldehyde group being a precursor to the hydroxymethyl functionality. For instance, multicomponent reactions can bring together an aldehyde, a β-dicarbonyl compound, and an ammonia source to construct the pyridine ring, with the aldehyde's carbonyl group positioned for subsequent reduction.

Interconversion of Methanol Functionalities (e.g., protection, activation, oxidation)

Once the hydroxymethyl group is in place, it can be further manipulated. Protection of the alcohol is a common strategy in multi-step syntheses to prevent its interference with subsequent reactions. Benzyl ethers, as seen in the target molecule, are a popular choice for protecting hydroxyl groups due to their stability under a wide range of reaction conditions and their susceptibility to cleavage by catalytic hydrogenolysis.

The hydroxymethyl group can also be activated for nucleophilic substitution. Conversion to a tosylate or a halide, for example, transforms the hydroxyl into a good leaving group, allowing for the introduction of other functionalities.

Conversely, the primary alcohol can be oxidized back to an aldehyde or a carboxylic acid if required for further synthetic transformations. This bidirectional conversion between the alcohol, aldehyde, and carboxylic acid oxidation states provides significant synthetic flexibility.

Integrated Synthetic Approaches and Advanced Techniques

The synthesis of complex molecules like this compound often requires the integration of multiple synthetic steps. The efficiency of these syntheses can be significantly enhanced by employing convergent or one-pot strategies.

Multi-step Convergent and Linear Syntheses

The synthesis of pyridoxine (B80251) analogues, including this compound, is often approached through a multi-step linear sequence. This typically involves the initial construction of a substituted pyridine ring, followed by the stepwise introduction and modification of the required functional groups. For the target molecule, a plausible linear synthesis would start with a dihydroxypyridine derivative, followed by the protection of the hydroxyl groups as benzyl ethers, introduction of a precursor to the hydroxymethyl group at the 2-position (e.g., a carboxylate), and finally, reduction to the alcohol.

One-Pot Synthetic Methodologies

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. In the context of pyridine synthesis, one-pot multicomponent reactions are particularly powerful. These reactions can bring together simple, readily available starting materials to construct complex, highly substituted pyridine rings in a single step.

For example, a one-pot reaction could involve the condensation of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound in the presence of a base and an alcohol to yield a functionalized pyridine. While a direct one-pot synthesis of this compound has not been specifically reported, the principles of one-pot synthesis are actively being applied to the preparation of a wide range of substituted pyridine derivatives. rsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzyl 4,5-bis(benzyloxy)pyridine-2-carboxylate |

| Lithium aluminum hydride |

| Sodium borohydride |

| Pyridine-2-carboxaldehyde |

Catalytic Transformations (e.g., metal-catalyzed processes, asymmetric hydrogenation for chiral centers)

Catalytic methods are pivotal in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For pyridine derivatives analogous to this compound, metal-catalyzed processes and asymmetric hydrogenation are particularly significant.

Metal-Catalyzed Processes

Transition-metal catalysis provides powerful tools for the construction and functionalization of pyridine rings. rsc.orgacsgcipr.org These methods are often characterized by their convergence and atom economy, enabling the assembly of pyridines from simpler, readily available building blocks. acsgcipr.org A variety of transition metals, including rhodium, iron, and copper, have been employed to catalyze the cycloaddition and cyclization reactions that form the pyridine core. acsgcipr.orgnih.gov

For instance, [2+2+2] cycloadditions of alkynes and nitriles are a known, albeit sometimes challenging, route to pyridine rings, and metal catalysis can provide lower energy pathways for these transformations. acsgcipr.org Other strategies involve the cyclization of ketoxime acetates and aldehydes, catalyzed by iron, to produce symmetrical pyridines. acsgcipr.org Copper-catalyzed oxidative cyclization has also been utilized for synthesizing functionalized imidazo[1,2-a]pyridines, demonstrating the versatility of metal catalysts in creating complex heterocyclic systems. nih.gov

The table below summarizes various metal-catalyzed approaches for the synthesis of pyridine derivatives.

| Catalyst System | Reactants | Reaction Type | Product Type | Reference |

| Rhodium complexes | Aldehydes, Alkynes, NH₄OAc | Hydroacylation and N-annulation | Substituted Pyridines | acsgcipr.org |

| Iron catalysts | Ketoxime acetates, Aldehydes | Cyclization | Symmetrical Pyridines | acsgcipr.org |

| Copper(0) NPs | 2-Aminopyridines, Aldehydes, Alkynes | Three-component one-pot | Imidazo[1,2-a]pyridines | nih.gov |

| Palladium catalysts | Oxazolidinone-substituted pyridines | Hydrogenation | δ-Lactams | nih.gov |

Asymmetric Hydrogenation for Chiral Centers

The creation of chiral centers is a critical challenge in pharmaceutical synthesis. Asymmetric hydrogenation of N-heteroaromatic compounds, including pyridines, offers a direct route to enantiomerically enriched piperidines and related chiral structures. rsc.orgresearchgate.net This field has seen significant advances through the development of transition-metal complexes, particularly those based on iridium, rhodium, ruthenium, and palladium, which bear chiral ligands. rsc.org

A common strategy involves the activation of the pyridine ring to facilitate hydrogenation. This is often achieved by quaternization of the pyridine nitrogen, which lowers the resonance energy of the ring and prevents catalyst deactivation through strong coordination. unimi.it For example, N-benzylated 3-substituted pyridinium (B92312) salts can be hydrogenated with high enantioselectivity using a Rh-JosiPhos catalyst in the presence of an organic base like triethylamine (B128534) (Et₃N). unimi.it This method has yielded corresponding piperidines with enantiomeric excesses (ee's) up to 90%. unimi.it

Despite progress, the direct asymmetric hydrogenation of un-activated pyridines remains a difficult task. rsc.orgacs.org However, various approaches, such as the use of chiral PHOX ligands with iridium catalysts, have opened pathways for the efficient transfer of chirality. rsc.org Metal-free systems, such as those using frustrated Lewis pairs (FLPs) or borane (B79455) catalysts, have also emerged, though achieving high enantioselectivity with these methods is still an area of active research. acs.org

The following table details examples of asymmetric hydrogenation of pyridine derivatives.

| Catalyst/System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rh-JosiPhos / Et₃N | N-benzylated 3-substituted pyridinium salts | Chiral Piperidines | Up to 90% | unimi.it |

| [Rh(nbd)₂]BF₄ / BINAP | Un-activated pyridine | Piperidine | 25% | rsc.org |

| Borane catalysts (metal-free) | Simple pyridines | Piperidines | <10% | acs.org |

| Iridium dinuclear complexes | Substituted pyridinium salts | Piperidines with multiple stereocenters | Not specified | researchgate.net |

Accelerated Reaction Conditions (e.g., Microwave Irradiation, Ultrasound-Assisted Synthesis)

To meet the demands for rapid and efficient chemical synthesis, accelerated reaction conditions are increasingly employed. Microwave irradiation and ultrasound-assisted synthesis are two prominent techniques that can dramatically reduce reaction times, improve yields, and promote greener chemical processes. researchgate.netresearchgate.net

Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently, often leading to a significant reduction in reaction times compared to conventional heating methods. researchgate.netbeilstein-journals.org This technique has been successfully applied to the synthesis of a variety of heterocyclic compounds, including pyridines and their fused analogs. beilstein-journals.orgmdpi.com

For example, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis can be effectively performed in a microwave flow reactor. beilstein-journals.org This allows for continuous processing and can enable reactions to be completed in minutes that might otherwise take hours. beilstein-journals.org In the synthesis of pyrazolo[3,4-b]pyridine derivatives, microwave irradiation shortened reaction times and resulted in higher yields compared to conventional heating. mdpi.com The synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines has also been achieved under solvent-free microwave conditions, highlighting the method's potential for environmentally friendly procedures. researchgate.net

The table below presents a comparison of microwave-assisted versus conventional synthesis for pyridine derivatives.

| Reaction | Conditions (Microwave) | Time (Microwave) | Conditions (Conventional) | Time (Conventional) | Yield Comparison | Reference |

| Bohlmann–Rahtz Pyridine Synthesis | 120 °C (flow reactor) | 5 min | Not specified | Not specified | Improved performance over batch | beilstein-journals.org |

| Pyrazolo[3,4-b]pyridine Synthesis | Acetic acid | Shorter | Acetic acid, heating | Longer | Higher yields with MW | mdpi.com |

| Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine Synthesis | Solvent-free, tBuOK | Not specified | Not specified | Not specified | Good yields, easy work-up | researchgate.net |

| DPA-714 Precursor Synthesis | 120 °C | 30 min | Room Temperature | 16 h | Dramatically reduced time | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the energy of high-frequency sound waves to induce acoustic cavitation, which can accelerate chemical reactions. researchgate.net This technique offers several advantages, including enhanced yields, reduced reaction times, and milder reaction conditions. researchgate.net It has been effectively applied to the synthesis of various pyridine derivatives. researchgate.nettandfonline.com

The application of ultrasound irradiation has been shown to dramatically shorten reaction times in the synthesis of heterocyclic compounds, often from hours or days to mere minutes. researchgate.net For instance, an efficient method for synthesizing hydrazones of 1-phenylimidazo[1,5-a]pyridine-3-carbohydrazide was developed using ultrasound assistance, noting the mild conditions and shorter reaction times as key features. tandfonline.com The synthesis of pyrimidine (B1678525) derivatives, which share a heterocyclic nature with pyridines, has also been extensively reviewed, highlighting the synergistic effects of ultrasound in constructing and derivatizing the core structure. nih.gov This method is considered cost-effective, energy-efficient, and environmentally friendly. researchgate.net

| Product Type | Reactants | Catalyst/Conditions | Key Advantages of Ultrasound | Reference |

| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives | Cyanoacetamide, Aromatic ketones, Substituted aromatic aldehydes | NaOH | Enhanced yields, reduced reaction times | researchgate.net |

| Azomethine derivatives of 1-phenylimidazo[1,5-a]pyridine | 1-phenylimidazo[1,5-a]pyridine-3-carbohydrazide, Aromatic aldehydes | Nucleophilic addition-elimination | Mild conditions, shorter reaction times, high yields (70-92%) | tandfonline.com |

| Pyrazole derivatives | Not specified | Amberlyst resin | Cost-effective, energy-efficient, simplified workup | researchgate.net |

Chemical Reactivity and Derivatization Pathways of 4,5 Bis Benzyloxy Pyridin 2 Yl Methanol

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. pharmaguideline.comnih.govnih.gov This inherent electronic nature makes the pyridine ring less susceptible to electrophilic attack compared to benzene (B151609) but significantly more reactive towards nucleophiles. nih.govgcwgandhinagar.com The substituents on the ring in (4,5-bis(benzyloxy)pyridin-2-yl)methanol—two electron-donating benzyloxy groups and a weakly deactivating hydroxymethyl group—further modulate this intrinsic reactivity.

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic substitution on the pyridine ring is generally a challenging transformation that requires harsh reaction conditions. gcwgandhinagar.comwikipedia.org The nitrogen atom's basicity leads to its protonation or coordination with Lewis acids, which are often present in the reaction medium for EAS (e.g., nitration, Friedel-Crafts reactions). gcwgandhinagar.comgcwgandhinagar.com This generates a positively charged pyridinium (B92312) species, which strongly deactivates the ring towards attack by electrophiles. wikipedia.orggcwgandhinagar.com

In the rare instances that EAS occurs on an unsubstituted pyridine, it proceeds preferentially at the C-3 position. nih.govquora.com For this compound, the two benzyloxy groups at C-4 and C-5 are electron-donating via resonance, which would serve to activate the ring and counter the deactivating effect of the nitrogen. However, the hydroxymethyl group at C-2 is weakly electron-withdrawing. The net effect is complex, but substitution, if achievable, would likely be directed to the C-3 or C-6 positions.

A common strategy to facilitate EAS on pyridines is the initial conversion to the corresponding pyridine N-oxide. nih.govwikipedia.orgmatanginicollege.ac.in The N-oxide is more reactive than pyridine itself, and the oxygen atom directs incoming electrophiles to the C-2 and C-4 positions. nih.govmatanginicollege.ac.in Subsequent deoxygenation can then yield the substituted pyridine. wikipedia.org

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. nih.govgcwgandhinagar.comwikipedia.org Attack at these positions allows for the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com

For this compound, direct NAS is unlikely as the molecule lacks a suitable leaving group (like a halide) at the activated positions. However, reactions like the Chichibabin amination, which proceeds with the elimination of a hydride ion, could theoretically be applied to introduce an amino group at the C-6 position using a strong nucleophile like sodium amide. wikipedia.orgiust.ac.ir

Table 1: Aromatic Substitution Reactions on the Pyridine Ring

| Reaction Type | Reactivity of Pyridine Ring | Preferred Position(s) | Remarks |

| Electrophilic Aromatic Substitution (EAS) | Generally unreactive; requires harsh conditions. gcwgandhinagar.comwikipedia.org | C-3, C-5 nih.govquora.com | Ring is deactivated by the electronegative nitrogen. Reaction with acidic reagents forms a highly deactivated pyridinium ion. gcwgandhinagar.comgcwgandhinagar.com |

| Nucleophilic Aromatic Substitution (NAS) | Activated towards nucleophilic attack. nih.govgcwgandhinagar.com | C-2, C-4, C-6 stackexchange.comechemi.com | Reactivity is due to the ring's electron-deficient nature. Requires a good leaving group or proceeds via hydride elimination (e.g., Chichibabin reaction). wikipedia.orgiust.ac.ir |

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic sextet, making it basic and nucleophilic. matanginicollege.ac.iniust.ac.ir Consequently, it undergoes reactions typical of tertiary amines. gcwgandhinagar.comiust.ac.ir

N-Protonation: Pyridine and its derivatives readily react with protic acids to form crystalline, often hygroscopic, pyridinium salts. pharmaguideline.comgcwgandhinagar.com

N-Alkylation and N-Acylation: The nitrogen atom can be alkylated by alkyl halides or sulfates to yield quaternary pyridinium salts. pharmaguideline.comiust.ac.ir Similarly, it reacts with acyl halides to form N-acylpyridinium salts, which are useful acylating agents themselves. gcwgandhinagar.com

N-Oxidation: The nitrogen is easily oxidized by peracids, such as m-CPBA, or hydrogen peroxide to form the corresponding pyridine N-oxide. pharmaguideline.comwikipedia.orgrsc.org This transformation is synthetically valuable as it alters the electronic properties of the ring, activating it for both electrophilic and nucleophilic substitution reactions. nih.govwikipedia.orgmatanginicollege.ac.in

Table 2: Common Reactions at the Pyridine Nitrogen

| Reaction | Reagent(s) | Product |

| Protonation | Protic Acids (e.g., HCl, H₂SO₄) | Pyridinium Salt |

| Alkylation (Quaternization) | Alkyl Halides (e.g., CH₃I) | N-Alkylpyridinium Salt |

| Acylation | Acyl Halides (e.g., Acetyl Chloride) | N-Acylpyridinium Salt |

| N-Oxidation | Peracids (e.g., m-CPBA), H₂O₂ | Pyridine N-Oxide |

Transformations of the Benzyloxy Groups

The two benzyloxy groups in this compound function as protecting groups for the hydroxyl functionalities at the C-4 and C-5 positions of the pyridine ring. Their removal (deprotection) or modification is a key step in many synthetic sequences. organic-chemistry.org

A variety of methods are available for the cleavage of benzyl (B1604629) ethers, with the choice of method depending on the presence of other functional groups in the molecule. organic-chemistry.orgresearchgate.net

Catalytic Hydrogenolysis: This is the most common and often mildest method for benzyl ether deprotection. organic-chemistry.org It typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). scispace.com The reaction products are the free alcohol and toluene. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Various Lewis acids can effect debenzylation under milder conditions than protic acids. A combination of BCl₃ and a cation scavenger or the BCl₃·SMe₂ complex are effective reagents for this purpose, often showing good chemoselectivity. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Oxidative Cleavage: Oxidizing agents can also be used for debenzylation. semanticscholar.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective, particularly for p-methoxybenzyl ethers, and photoirradiation can facilitate the cleavage of simple benzyl ethers. organic-chemistry.orgnih.gov

Table 3: Selected Deprotection Methods for Benzyl Ethers

| Method | Reagent(s) and Conditions | Advantages/Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like EtOH or EtOAc. scispace.com | Mild conditions, high yield. Incompatible with other reducible groups (alkenes, alkynes, nitro groups). organic-chemistry.orgsemanticscholar.org |

| Lewis Acid Cleavage | BCl₃ with pentamethylbenzene; BCl₃·SMe₂. researchgate.netorganic-chemistry.org | Mild conditions, good functional group tolerance. organic-chemistry.org |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ). semanticscholar.orgnih.gov | Useful alternative to reductive methods; can be chemoselective. semanticscholar.org |

| Photoreductive Cleavage | Blue light, [Ru] or [Ir] photocatalyst, ascorbic acid. nih.gov | Mild, selective protocol for N-heterocycles. nih.gov |

The primary transformation of the benzyloxy moieties in a synthetic context is their cleavage to unmask the hydroxyl groups. The mechanisms for these cleavage reactions vary. Hydrogenolysis involves the reductive cleavage of the C-O bond on the catalyst surface. Acid-catalyzed cleavage proceeds via protonation of the ether oxygen followed by nucleophilic attack on the benzylic carbon. Oxidative cleavage with reagents like DDQ is thought to proceed via a single-electron transfer mechanism, forming a resonance-stabilized benzylic radical cation, which then collapses to release the alcohol. organic-chemistry.org

Reactivity and Transformations of the Primary Alcohol (Hydroxymethyl) Group

The primary alcohol group at the C-2 position is a versatile functional handle that can undergo a wide range of transformations. nih.gov

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC), Dess-Martin periodinane, or under Swern oxidation conditions. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will typically oxidize the primary alcohol directly to a carboxylic acid.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution reactions. A common strategy is its conversion to a tosylate by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine. researchgate.net The resulting tosylate can then be displaced by various nucleophiles.

Esterification and Etherification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. It can also be converted into an ether through reactions such as the Williamson ether synthesis.

Table 4: Representative Transformations of the Primary Alcohol Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | Aldehyde |

| Oxidation (to Carboxylic Acid) | KMnO₄, CrO₃ | Carboxylic Acid |

| Tosylation | Tosyl chloride (TsCl), pyridine researchgate.net | Tosylate (good leaving group) |

| Esterification | Carboxylic acid (Fischer esterification) or Acyl chloride | Ester |

| Etherification | NaH, then Alkyl Halide (Williamson synthesis) | Ether |

Oxidation and Reduction Reactions of the Methanol (B129727) Functionality

The primary alcohol of this compound can be selectively oxidized to form the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further derivatization.

Oxidation: The oxidation of pyridin-2-yl-methanol derivatives to their corresponding aldehydes (pyridin-2-carboxaldehydes) is a common transformation. google.comnih.gov A frequently used reagent for this purpose is activated manganese dioxide (MnO₂). acsgcipr.orgorganic-chemistry.org This reaction is typically performed under mild, heterogeneous conditions, which helps to prevent over-oxidation to the carboxylic acid, especially for activated alcohols like benzylic and allylic types. The reaction proceeds on the surface of the MnO₂ particles and is believed to involve a radical mechanism. acsgcipr.org Due to the activated nature of the hydroxymethyl group at the 2-position of the pyridine ring (analogous to a benzylic alcohol), MnO₂ is an effective choice. acsgcipr.orgrsc.org

For the conversion to the corresponding carboxylic acid, (4,5-bis(benzyloxy)picolinic acid), stronger oxidizing agents would be required. However, care must be taken to ensure the conditions are compatible with the acid-sensitive benzyloxy protecting groups.

Reduction: While the oxidation of the methanol group is more common, its reduction to a methyl group (to form 4,5-bis(benzyloxy)-2-methylpyridine) is also feasible, though it typically requires a multi-step sequence. A standard method involves first converting the alcohol into a good leaving group, such as a tosylate or a halide, followed by reductive cleavage. For instance, the alcohol can be converted to a chloride, which is then subjected to hydrogenolysis using a catalyst like palladium on carbon (Pd/C) and a hydrogen source. It is important to note that harsh reductive conditions could potentially lead to the debenzylation of the protecting groups.

Table 1: Oxidation Reactions of the Methanol Functionality

| Transformation | Reagent(s) | Product | Conditions | Notes |

| Alcohol to Aldehyde | Manganese Dioxide (MnO₂) | (4,5-bis(benzyloxy)pyridin-2-yl)carbaldehyde | Heterogeneous, typically in a non-polar solvent like dichloromethane (B109758) or chloroform. | Mild conditions, suitable for activated alcohols. Requires a large excess of MnO₂. acsgcipr.org |

| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC) | (4,5-bis(benzyloxy)pyridin-2-yl)carbaldehyde | Anhydrous dichloromethane. | Can be used for a wide range of alcohols. |

Formation of Esters and Ethers from the Hydroxymethyl Group

The hydroxyl group of this compound readily participates in esterification and etherification reactions, providing pathways to a diverse range of derivatives.

Esterification: Esters can be synthesized by reacting the alcohol with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. sciencemadness.orgorganic-chemistry.org When using an acyl chloride, the reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine (B128534), to scavenge the HCl byproduct. organic-chemistry.org Alternatively, direct condensation with a carboxylic acid can be facilitated by coupling agents (e.g., DCC/DMAP) or under acidic catalysis (Fischer esterification), though acidic conditions might risk deprotection of the benzyloxy groups. google.com

Etherification: The Williamson ether synthesis is a widely employed method for preparing ethers from this substrate. wikipedia.orggordon.edumasterorganicchemistry.comkhanacademy.orgarkat-usa.org This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a leaving group from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. masterorganicchemistry.com Given that the substrate is a primary alcohol, this reaction is generally efficient and avoids competing elimination reactions. wikipedia.org

Table 2: Ester and Ether Formation Reactions

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Esterification | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Ester (R-CO-O-CH₂-Py) | Anhydrous solvent (e.g., CH₂Cl₂) at 0 °C to room temperature. |

| Esterification | Carboxylic Acid (R-COOH), DCC, DMAP | Ester (R-CO-O-CH₂-Py) | Anhydrous solvent (e.g., CH₂Cl₂) at room temperature. |

| Etherification | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R'-X) | Ether (R'-O-CH₂-Py) | Anhydrous polar aprotic solvent (e.g., THF, DMF). wikipedia.orgmasterorganicchemistry.com |

Conversion to Leaving Groups (e.g., halides, sulfonates)

To facilitate nucleophilic substitution reactions, the hydroxyl group of this compound can be converted into a more effective leaving group, such as a halide or a sulfonate ester.

Halides: The primary alcohol can be transformed into the corresponding chloride, (2-(chloromethyl)-4,5-bis(benzyloxy)pyridine), using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). chemicalbook.comrasayanjournal.co.ingoogle.com These reactions are effective for converting primary alcohols to chlorides. For instance, reacting the alcohol with thionyl chloride, often in the presence of a catalytic amount of DMF or neat, provides the chloromethyl derivative which is a versatile intermediate for introducing other functional groups via substitution. rasayanjournal.co.in

Sulfonates: Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent leaving groups for Sₙ2 reactions. They are prepared by treating the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride (TsCl) or mesyl chloride (MsCl)) in the presence of a base like pyridine or triethylamine. nih.govrsc.orgresearchgate.net The reaction is typically performed at low temperatures to avoid side reactions. However, it has been noted that treatment of some pyridinemethanols with tosyl chloride can sometimes lead directly to the chloride instead of the tosylate, depending on the specific substrate and reaction conditions. nih.govresearchgate.netresearchgate.netnih.gov

Table 3: Conversion to Leaving Groups

| Leaving Group | Reagent(s) | Product | General Conditions |

| Chloride | Thionyl Chloride (SOCl₂) | 2-(chloromethyl)-4,5-bis(benzyloxy)pyridine | Aprotic solvent (e.g., CH₂Cl₂, toluene) or neat, often at reflux. rasayanjournal.co.in |

| Tosylate | p-Toluenesulfonyl chloride (TsCl), Base (e.g., Pyridine, Et₃N) | (4,5-bis(benzyloxy)pyridin-2-yl)methyl tosylate | Anhydrous CH₂Cl₂ or pyridine, 0 °C to room temperature. nih.govresearchgate.net |

| Mesylate | Methanesulfonyl chloride (MsCl), Base (e.g., Et₃N) | (4,5-bis(benzyloxy)pyridin-2-yl)methyl mesylate | Anhydrous CH₂Cl₂, 0 °C. |

Derivatization to Complex Molecular Architectures

The functionalized pyridine core of this compound makes it an attractive starting material for the synthesis of more elaborate molecular structures, including fused heterocyclic systems and supramolecular assemblies.

Formation of Fused Heterocyclic Systems Containing the Pyridine Core (e.g., triazoles, quinolines)

The pyridine ring and its hydroxymethyl substituent can be chemically modified to construct fused ring systems.

Triazoles: Fused rsc.orgmdpi.comacs.orgtriazolo[4,3-a]pyridine systems are typically synthesized from 2-hydrazinopyridine (B147025) precursors. researchgate.netgoogle.com To access this scaffold from this compound, a multi-step conversion would be necessary, likely involving the displacement of a leaving group at the 2-position (derived from a pyridone intermediate) with hydrazine. A more direct derivatization involves the hydroxymethyl group itself. For example, conversion of the alcohol to an azide (B81097) (via the chloride or tosylate) yields 2-(azidomethyl)-4,5-bis(benzyloxy)pyridine. This azidomethyl derivative can then undergo a Huisgen 1,3-dipolar cycloaddition reaction with an alkyne to form a 1,2,3-triazole ring attached to the pyridine core via the methylene (B1212753) bridge.

Quinolines: The synthesis of quinolines often involves condensation reactions like the Friedländer synthesis, which typically requires a 2-aminoaryl aldehyde or ketone to react with a compound containing an active methylene group. wikipedia.orgjk-sci.comorganicreactions.org To utilize this compound in a Friedländer-type reaction, it would first need to be oxidized to the corresponding aldehyde, and an amino group would need to be introduced at the 3-position of the pyridine ring. This represents a significant synthetic challenge.

Alternatively, other strategies for building a fused benzene ring onto the pyridine core can be envisioned. mdpi.comnih.gov This might involve converting the hydroxymethyl group into a longer carbon chain via Wittig-type reactions or other C-C bond-forming reactions, followed by an intramolecular cyclization. The specific pathway would depend heavily on the desired substitution pattern of the resulting quinoline (B57606) ring.

Synthesis of Supramolecular Scaffolds and Macrocycles

The defined geometry and functional group of this compound make it a useful building block for constructing larger, well-ordered structures. acs.orgnih.gov

Supramolecular Scaffolds: Pyridine units are excellent components for supramolecular assembly due to their ability to act as hydrogen bond acceptors and participate in π-π stacking interactions. nih.govnih.gov The hydroxymethyl group can be used to link the pyridine core into larger assemblies. For example, esterification with a dicarboxylic acid could create a linear or bent linker for constructing metal-organic frameworks (MOFs) or hydrogen-bonded networks. The pyridine nitrogen itself can coordinate to metal ions, forming discrete coordination complexes or extended polymeric structures. semanticscholar.org

Macrocycles: The hydroxymethyl group provides a key point of attachment for building macrocyclic structures. nih.govresearchgate.netnih.gov For example, a double Williamson ether synthesis, reacting two molecules of the deprotonated alcohol with a dihalide linker (e.g., 1,4-bis(bromomethyl)benzene), could produce a macrocycle containing two pyridine units. Similarly, reaction with a diacyl chloride would form a macrocyclic di-ester. Such pyridine-containing macrocycles are of interest for their potential as host molecules in host-guest chemistry, as ligands for catalysis, and as components in molecular machines. rsc.orgchemrxiv.org

Applications in Advanced Organic Synthesis and Materials Chemistry Research

Role as a Versatile Synthetic Intermediate

The primary alcohol functional group (-CH₂OH) is the most reactive site on (4,5-bis(benzyloxy)pyridin-2-yl)methanol, making the compound an exceptionally versatile synthetic intermediate. This hydroxymethyl group can be readily transformed into a variety of other functional groups, enabling the extension of the molecular scaffold in numerous ways.

Key transformations of the hydroxymethyl group include:

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde (4,5-bis(benzyloxy)picolinaldehyde) or further to the carboxylic acid (4,5-bis(benzyloxy)picolinic acid). These transformations are typically achieved using standard oxidizing agents and provide access to key precursors for amides, esters, and other carbonyl derivatives.

Conversion to Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) to produce 2-(halomethyl)-4,5-bis(benzyloxy)pyridine. This conversion turns the benzylic-like position into an excellent electrophilic site for nucleophilic substitution reactions, allowing for the introduction of nitriles, azides, amines, and other carbon or heteroatom nucleophiles.

Esterification and Etherification: The alcohol can react with acyl chlorides or carboxylic acids to form esters, or with alkyl halides under basic conditions to form ethers. These reactions are fundamental for modifying the steric and electronic properties of the side chain.

The bifunctional nature of related pyridyl-methanol compounds underscores their utility as synthetic intermediates in pharmaceutical research for developing enzyme inhibitors and receptor modulators. vulcanchem.com The reactivity of the hydroxymethyl group is central to its role as a versatile building block in organic synthesis. vulcanchem.com

| Reaction Type | Reagents | Resulting Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| Oxidation (to Aldehyde) | PCC, DMP, MnO₂ | -CHO | Wittig reaction, Grignard addition, Reductive amination |

| Oxidation (to Carboxylic Acid) | KMnO₄, Jones Reagent | -COOH | Amide coupling, Esterification, Reduction |

| Halogenation | SOCl₂, PBr₃ | -CH₂X (X = Cl, Br) | Nucleophilic substitution (e.g., with CN⁻, N₃⁻, R₂NH) |

| Tosylation/Mesylation | TsCl, MsCl, Pyridine (B92270) | -CH₂OTs, -CH₂OMs | Nucleophilic substitution |

| Etherification (Williamson) | NaH, R-X | -CH₂OR | Modification of solubility and steric properties |

Contribution as a Molecular Building Block for Diverse Compounds

As a molecular building block, this compound offers several strategic advantages for constructing diverse and complex molecules. Its pre-functionalized pyridine core serves as a rigid scaffold onto which additional complexity can be built. The presence of benzyloxy groups provides protection for the 4- and 5-position hydroxyls, which can be removed at a later synthetic stage to reveal phenols for further functionalization, such as etherification or the formation of phosphate (B84403) esters.

The compound's utility as a building block is evident in its potential for:

Scaffold Elaboration: The functional handle at the 2-position allows for the attachment of various side chains and molecular fragments.

Multi-vector Functionalization: The pyridine ring itself can be further modified. While the existing substituents direct reactivity, methods such as C-H activation or the introduction of a boronate ester at an unsubstituted position could enable cross-coupling reactions (e.g., Suzuki, Stille), attaching aryl or alkyl groups. nih.govsigmaaldrich.com

Medicinal Chemistry Scaffolding: The substituted pyridine motif is a common feature in many biologically active compounds. nih.govnih.gov This building block provides a direct route to analogues of natural products or designed pharmacophores, particularly in the development of kinase inhibitors. nih.gov

| Functional Handle | Location | Potential Use | Example Application Area |

|---|---|---|---|

| Hydroxymethyl Group | C2-position | Attachment of side chains via oxidation, substitution, etc. | Synthesis of drug candidates, functional materials |

| Pyridine Nitrogen | N1-position | Coordination to metals, N-oxide formation, Quaternization | Catalysis, Materials science, Solubilization |

| Benzyloxy Groups | C4, C5-positions | Latent hydroxyl groups, removable via hydrogenolysis | Access to polyhydroxylated pyridines, late-stage functionalization |

| Pyridine Ring | C3, C6-positions | Potential sites for C-H activation or halogenation/borylation | Complex scaffold construction via cross-coupling |

Precursor for Designing Novel Heterocyclic Systems

The strategic placement of functional groups on this compound makes it an ideal precursor for the synthesis of novel fused heterocyclic systems. Intramolecular cyclization reactions, triggered by the modification of the hydroxymethyl group, can lead to the formation of bicyclic and polycyclic structures containing the pyridine ring.

For instance, the conversion of the hydroxymethyl group into a 2-(aminoethyl) or 2-(hydroxyethyl) substituent could be followed by a cyclization reaction involving one of the adjacent benzyloxy groups (after deprotection) or the pyridine nitrogen. Such strategies are fundamental in creating diverse heterocyclic libraries for drug discovery and materials science. semanticscholar.orgmdpi.com

Examples of potential cyclization strategies include:

Oxidation and Condensation: Oxidation of the alcohol to an aldehyde, followed by an intramolecular condensation reaction with a suitably introduced nucleophile on the pyridine ring or a side chain.

Intramolecular Nucleophilic Substitution: Conversion of the alcohol to a halide or tosylate, followed by cyclization with a nucleophile tethered to the C3 position of the pyridine ring.

Pictet-Spengler Type Reactions: After appropriate modification, the side chain could participate in cyclization with an activated position on the pyridine ring to form fused systems.

| Target Heterocycle | Key Intermediate | Cyclization Strategy |

|---|---|---|

| Furopyridines | 2-(2-Hydroxyethyl)-4,5-dihydroxypyridine | Intramolecular dehydration/etherification |

| Pyridooxazines | 2-(Aminomethyl)-5-hydroxypyridine | Condensation with a carbonyl source |

| Thienopyridines | 2-(Thiomethyl)pyridine derivative | Intramolecular cyclization involving a sulfur nucleophile |

Utilization in Ligand Synthesis for Catalysis Research

The pyridine-2-yl-methanol substructure is a well-established motif in coordination chemistry and serves as a bidentate N,O-ligand. The pyridine nitrogen atom acts as a soft Lewis base, while the oxygen of the alcohol (or its deprotonated alkoxide form) acts as a hard Lewis base. This "hard-soft" donor combination allows for stable chelation with a wide range of transition metal ions, including copper, palladium, nickel, and ruthenium. researchgate.netnih.gov

The this compound molecule can be used directly as a neutral N,O-ligand or deprotonated to form an anionic N,O-ligand. The resulting metal complexes have potential applications in various catalytic transformations, such as:

Asymmetric Catalysis: By starting with a chiral version of the alcohol or by modifying it with a chiral auxiliary, enantioselective catalysts can be developed. Pyridine-based ligands are widely used in asymmetric synthesis. nih.govresearchgate.net

Cross-Coupling Reactions: Nickel and palladium complexes featuring pyridine-based ligands are effective catalysts for C-C and C-N bond-forming reactions. richmond.edu

Oxidation Catalysis: Copper and iron complexes with N,O-ligands can catalyze a variety of oxidation reactions.

The benzyloxy groups at the 4- and 5-positions can sterically and electronically tune the properties of the resulting metal complex, influencing its stability, solubility, and catalytic activity.

| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |

|---|---|---|

| Copper (Cu²⁺/Cu⁺) | Bidentate N,O-chelation | Atom Transfer Radical Polymerization (ATRP), Oxidation reactions, Henry reactions researchgate.net |

| Palladium (Pd²⁺) | Bidentate N,O-chelation | Heck coupling, Suzuki coupling, Buchwald-Hartwig amination |

| Nickel (Ni²⁺) | Bidentate N,O-chelation | Cross-coupling reactions, Polymerization |

| Ruthenium (Ru²⁺/Ru³⁺) | Bidentate N,O-chelation | Transfer hydrogenation, Metathesis |

| Zinc (Zn²⁺) | Bidentate N,O-chelation | Lewis acid catalysis, Hydrosilylation |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For (4,5-bis(benzyloxy)pyridin-2-yl)methanol, ¹H NMR spectroscopy provides detailed information about the proton environment, including the number of different types of protons, their chemical environment, and their proximity to other protons.

Detailed ¹H NMR data has been reported for this compound, acquired on a 400 MHz instrument using DMSO-d₆ as the solvent. The observed chemical shifts (δ) are as follows: a singlet at 8.01 ppm corresponds to the proton at position 6 of the pyridine (B92270) ring. A complex multiplet observed between 7.44 and 7.29 ppm integrates to ten protons, corresponding to the aromatic protons of the two benzyl (B1604629) groups. Another singlet at 7.19 ppm is assigned to the proton at position 3 of the pyridine ring. The hydroxyl proton of the methanol (B129727) group appears as a triplet at 5.46 ppm (J=5.8 Hz) due to coupling with the adjacent methylene (B1212753) protons. Two distinct singlets at 5.21 ppm and 5.17 ppm are assigned to the two benzylic methylene groups (-OCH₂-), indicating they are in slightly different chemical environments. Finally, the methylene protons of the methanol group (-CH₂OH) appear as a doublet at 4.45 ppm (J=5.7 Hz), coupled to the hydroxyl proton.

While detailed ¹³C NMR and 2D NMR (e.g., COSY, HMQC, HMBC) data for this compound are not widely reported in the literature, these techniques would be invaluable for unambiguous assignment of all carbon and proton signals and for confirming the connectivity of the molecular framework. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.01 | s | N/A | 1H | Pyridine H-6 |

| 7.44-7.29 | m | N/A | 10H | Aromatic Protons (2 x -C₆H₅) |

| 7.19 | s | N/A | 1H | Pyridine H-3 |

| 5.46 | t | 5.8 | 1H | -OH |

| 5.21 | s | N/A | 2H | -OCH₂Ph |

| 5.17 | s | N/A | 2H | -OCH₂Ph |

| 4.45 | d | 5.7 | 2H | -CH₂OH |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LCMS, HRMS)

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition.

For this compound, the expected exact mass corresponds to its molecular formula, C₂₀H₁₉NO₃. Atmospheric Pressure Chemical Ionization (APCI) has been used as the ionization method, which is a soft ionization technique that typically results in a prominent protonated molecular ion peak [M+H]⁺. Experimental data shows a peak at an m/z of 322, which corresponds to the [M+H]⁺ ion of the target compound (calculated molecular weight: 321.37). This result confirms the molecular weight of the synthesized molecule.

While High-Resolution Mass Spectrometry (HRMS) data has not been specifically reported, this technique would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₂₀H₁₉NO₃) and distinguishing it from other compounds with the same nominal mass. Further fragmentation analysis (MS/MS) could elucidate the structure by identifying characteristic fragment ions, such as the loss of a benzyl group or a water molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Although a specific experimental IR spectrum for this compound is not available in the cited literature, the expected characteristic absorption bands can be predicted based on its structure. A broad absorption band would be expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the primary alcohol group. The C-O stretching vibrations for the alcohol and the two benzyl ether groups would likely appear in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyridine and benzene (B151609) rings would be observed in the 1600-1450 cm⁻¹ region.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and assessment of purity of synthesized compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

The purification of this compound has been successfully achieved using flash column chromatography. This technique employs a stationary phase of silica (B1680970) gel. The separation is accomplished by eluting the crude product through the column with a mobile phase consisting of a solvent gradient of 20% to 60% ethyl acetate (B1210297) in hexanes. This gradient allows for the effective separation of the desired product from starting materials and byproducts.

Thin-Layer Chromatography (TLC) is typically used in conjunction with column chromatography to monitor the progress of the reaction and the effectiveness of the purification. By comparing the retention factor (Rf) of the product to the crude mixture, the purity of the collected fractions can be assessed. High-Performance Liquid Chromatography (HPLC) could also be employed as a highly sensitive method for determining the final purity of the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This technique offers unambiguous proof of a molecule's structure and stereochemistry.

Currently, there are no published reports on the single-crystal X-ray structure of this compound. The determination of its crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govb-cdn.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4,5-bis(benzyloxy)pyridin-2-yl)methanol?

- Methodological Answer : The compound can be synthesized via Ni-catalyzed carboboration of glycals, as demonstrated in a procedure using D-glucal and iodobenzene under optimized conditions (75% yield after silica gel chromatography) . Alternative routes involve Schiff base ligand formation through refluxing precursors like 2-(pyridin-2-yl)ethanamine and dimethoxysalicylic aldehyde in methanol, followed by recrystallization . Purification often employs column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : For confirming benzyloxy group positions and methanol substitution patterns. Comparative analysis with structurally similar compounds (e.g., pyridin-2-yl methanol derivatives) aids in peak assignment .

- X-ray Crystallography : Utilizes SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Data collection parameters (e.g., MoKα radiation, θ range 2.4°–28.3°) and hydrogen-bonding networks are critical for accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Ni-catalyzed syntheses?

- Methodological Answer : Variables to test include:

- Catalyst Loading : Adjusting Ni catalyst stoichiometry (e.g., 5–10 mol%) to balance reactivity and side reactions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) may enhance carboboration efficiency compared to methanol .

- Temperature Control : Lower temperatures (e.g., 0°C) during boronate formation can minimize byproducts .

- Data-Driven Example : A 75% yield was achieved using hexane/ethyl acetate (8:1) for purification, while alternative solvents reduced yields by 15–20% .

Q. How should researchers address contradictions in crystallographic vs. computational structural data?

- Methodological Answer :

- Refinement Protocols : Use SHELXL’s restraints for bond lengths/angles when experimental data (e.g., high thermal motion in benzyl groups) conflicts with DFT predictions .

- Twinned Data Handling : For macromolecular crystals, SHELXPRO interfaces can resolve ambiguities in electron density maps .

- Validation Tools : Cross-check with CCDC databases for similar pyridine-methanol derivatives to identify systematic errors .

Q. What strategies mitigate batch-to-batch variability in spectroscopic purity?

- Methodological Answer :

- Purification : Replace standard silica gel with reverse-phase HPLC for polar byproduct removal .

- In-situ Monitoring : Use real-time NMR or FTIR to track reaction progress and intermediate stability .

- Controlled Recrystallization : Slow evaporation of dichloromethane/ethanol mixtures improves crystal homogeneity .

Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) influence reactivity?

- Methodological Answer :

- Electronic Effects : Benzyloxy groups increase steric bulk, slowing nucleophilic substitutions compared to methoxy analogues. This is evidenced by reduced reaction rates in SNAr reactions with benzyl-protected derivatives .

- Hydrogen Bonding : Methanol substituents at the pyridin-2-yl position enhance hydrogen-bond donor capacity, impacting supramolecular assembly in crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.